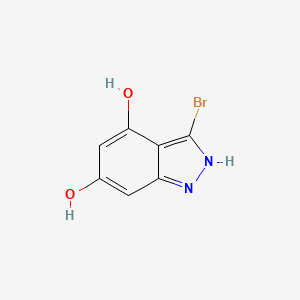
3-Bromo-4,6-dihydroxy-1H-indazole
Vue d'ensemble
Description
3-Bromo-4,6-dihydroxy-1H-indazole is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Bromo-4,6-dihydroxy-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
This compound is characterized by its unique structure, which includes bromine and hydroxyl functional groups. The molecular formula is C7H6BrN3O2, and it has a molecular weight of 232.04 g/mol. The synthesis typically involves the bromination of 4,6-dihydroxyindazole under controlled conditions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, revealing significant inhibitory effects.
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC ranging from 0.48 to 7.81 µg/mL against Gram-positive bacteria, indicating strong antibacterial activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that this compound may inhibit the growth of cancer cells through various mechanisms:
- Mechanism of Action : It appears to interact with specific molecular targets involved in cell proliferation and apoptosis. This interaction can lead to the modulation of signaling pathways that are critical in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of indazole derivatives, including this compound:
- Antitumor Activity : A study highlighted the ability of indazole derivatives to inhibit pan-Pim kinases, which are implicated in tumor growth and survival. The compound's structural modifications were found to enhance its potency against these kinases .
- Cellular Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines while exhibiting low toxicity in normal cells .
Data Table: Biological Activities of this compound
Applications De Recherche Scientifique
Biological Activities
1. Anticancer Properties:
Research has indicated that indazole derivatives exhibit anticancer activities by interfering with cellular signaling pathways. For instance, studies have shown that compounds similar to 3-bromo-4,6-dihydroxy-1H-indazole can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
2. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, derivatives have shown IC50 values in the low micromolar range against COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .
3. Antimicrobial Activity:
Indazole derivatives, including this compound, have been investigated for their antimicrobial properties. Studies have reported effective inhibition of bacterial growth, making these compounds candidates for developing new antibiotics.
Case Studies and Research Findings
Propriétés
IUPAC Name |
3-bromo-2H-indazole-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-7-6-4(9-10-7)1-3(11)2-5(6)12/h1-2,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBSIOUXBTALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















